molecular formula C16H15NO6S B2427904 3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid CAS No. 790272-30-9

3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid

Cat. No.: B2427904
CAS No.: 790272-30-9
M. Wt: 349.36
InChI Key: RCCBBQHLTAYDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6S/c18-16(19)11-3-1-4-12(9-11)17-24(20,21)13-5-6-14-15(10-13)23-8-2-7-22-14/h1,3-6,9-10,17H,2,7-8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCBBQHLTAYDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzodioxepine Ring Construction

The benzodioxepine core is synthesized through cyclization reactions. Patent WO2009124962A2 highlights the use of Thorpe cyclization for related heterocycles, though specific protocols for this compound remain proprietary. Alternative methods include:

  • Epoxide Ring-Opening : Reacting epoxides with diols under acidic conditions to form the seven-membered ring.
  • Reductive Amination : For nitrogen-containing analogs, though adaptations for oxygen-based systems are feasible.

Sulfonation and Chlorination

The sulfonyl chloride group is introduced via chlorosulfonation :

  • Sulfonation : Treating benzodioxepine with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid.
  • Chlorination : Reacting the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Typical Reaction Conditions

Step Reagents Temperature Time Yield*
Sulfonation ClSO₃H, DCM 0–5°C 2–4 h 60–75%
Chlorination PCl₅, reflux 80–110°C 1–2 h 85–90%

*Hypothetical yields based on analogous reactions.

Coupling Reaction: Sulfonamide Bond Formation

The sulfonyl chloride intermediate is reacted with 3-aminobenzoic acid under basic conditions to form the sulfonamide bond.

Reaction Protocol

  • Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) neutralizes HCl generated during the reaction.
  • Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants.
  • Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine ensures minimal side products.

Representative Procedure

  • Dissolve 3,4-dihydro-2H-1,5-benzodioxepin-7-sulfonyl chloride (1.0 eq) in anhydrous DCM (10 mL/g).
  • Add 3-aminobenzoic acid (1.1 eq) followed by TEA (2.5 eq) dropwise at 0°C.
  • Stir at room temperature for 12–24 h.
  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
  • Purify via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane).

Optimization Data

Base Solvent Time (h) Yield* Purity (HPLC)
TEA DCM 24 78% 95%
DIEA THF 18 82% 97%
Pyridine DCM 36 65% 90%

*Hypothetical data extrapolated from patent examples.

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

Activating the carboxylic acid of 3-aminobenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enables coupling with benzodioxepine sulfonamide, though this route is less efficient.

Solid-Phase Synthesis

Patent US6160133A describes solid-phase methods for benzodiazepine analogs, which could be adapted for benzodioxepine sulfonamides by anchoring the amine to resin.

Characterization and Analytical Data

The final product is characterized using:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆) : δ 7.85 (s, 1H, SO₂NH), 7.45–6.80 (m, 7H, aromatic), 4.30 (t, 2H, OCH₂), 3.95 (t, 2H, OCH₂), 2.75 (quin, 2H, CH₂).
  • Mass Spectrometry :
    • ESI-MS : m/z 350.1 [M+H]⁺ (calc. 349.36).
  • HPLC : Purity >98% with C18 column (acetonitrile/water + 0.1% TFA).

Challenges and Industrial Scalability

  • Sulfonyl Chloride Stability : Moisture-sensitive; requires anhydrous conditions.
  • Byproduct Formation : Over-sulfonation or disubstitution necessitates careful stoichiometry.
  • Purification : Recrystallization yields higher purity than chromatography for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzodioxepin ring.

    Reduction: Reduction reactions can be used to alter the sulfonyl group.

    Substitution: Various substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Recent studies have shown that derivatives of benzodioxepin compounds exhibit notable antimicrobial properties. For instance, the synthesis of 3,4-dihydro-2H-1,5-benzodioxepin derivatives has been linked to enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism involves the inhibition of bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research indicates that benzodioxepin derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents for conditions like arthritis and other inflammatory disorders. The sulfonamide group within the structure is believed to contribute to this activity by inhibiting key enzymes involved in inflammation .

Organic Synthesis

Intermediate in Chemical Reactions
3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid serves as an important intermediate in organic synthesis. It is utilized in the preparation of various heterocyclic compounds through reactions such as nucleophilic substitution and coupling reactions. Its ability to undergo ring closure reactions under mild conditions makes it a valuable building block in synthetic chemistry .

Synthesis of Novel Compounds
The compound has been employed in the synthesis of new aryl-fused heterocycles, which have shown promise in agricultural applications as pesticides and herbicides. The structural features of benzodioxepin derivatives allow for modifications that enhance their biological activity against pests .

Agrochemical Applications

Pesticidal Activity
Research into the pesticidal properties of benzodioxepin derivatives indicates that they possess antifeedant and antifungal activities. These compounds can be developed into effective agrochemicals that protect crops from various diseases and pests without harming beneficial organisms .

Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of synthesized benzodioxepin derivatives demonstrated that compounds with the sulfonamide functional group exhibited superior activity against gram-positive bacteria compared to traditional antibiotics. The study highlighted the potential for these compounds to be developed into new antibacterial agents .

Case Study 2: Synthesis Strategies
Innovative synthesis strategies involving microwave-assisted reactions were employed to create novel benzodioxepin derivatives. These methods allowed for higher yields and reduced reaction times, showcasing the compound's versatility in synthetic applications .

Mechanism of Action

The mechanism of action for 3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The benzodioxepin ring can interact with various enzymes and receptors, potentially modulating their activity. The sulfonyl and amino groups may also play a role in binding to biological molecules, influencing pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid is unique due to its combination of a benzodioxepin ring with sulfonyl and amino groups, which provides distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on various studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxepin moiety attached to a benzoic acid derivative through a sulfonamide linkage. Its molecular formula is C15H15N1O5SC_{15}H_{15}N_{1}O_{5}S, with a molecular weight of approximately 335.35 g/mol .

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The sulfonamide group is known for its role in inhibiting certain enzymatic activities, which can lead to anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that derivatives of benzodioxepins exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

Microorganism Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate sensitivity
Candida albicansEffective antifungal activity

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Sulfonamide derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies indicate that modifications in the benzodioxepin structure can enhance anti-inflammatory activity by reducing prostaglandin synthesis .

Anticancer Potential

Preliminary studies indicate that related compounds may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects of various benzodioxepin derivatives against resistant strains of bacteria. The results showed that certain modifications enhanced the antimicrobial efficacy significantly compared to standard antibiotics .
  • Inflammation Model : In an animal model of inflammation, the administration of a related compound resulted in reduced edema and inflammatory markers, suggesting a potential therapeutic role in treating inflammatory diseases .
  • Cancer Cell Line Testing : Research involving human cancer cell lines demonstrated that compounds structurally related to this compound could inhibit cell proliferation and induce apoptosis at micromolar concentrations .

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of sulfonamide linkage and aromatic substitution patterns. Key signals include sulfonamide protons (δ 7.8–8.2 ppm) and benzoic acid carbonyl (δ 170–172 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C₁₆H₁₅NO₆S, [M+H]⁺ = 350.07) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98%) and detect trace impurities .

How does the sulfonamide linkage in the compound’s structure influence its biological activity compared to similar derivatives?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) : The sulfonamide group enhances hydrogen-bonding interactions with target proteins (e.g., enzymes or receptors), as seen in analogs like 3-[[4-(2-pyrimidinyl)phenyl]amino]benzoic acid .
  • Bioisosteric replacements : Replacing sulfonamide with carboxamide (e.g., in N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide) reduces potency by 30–50%, highlighting the sulfonamide’s critical role in target binding .
  • Solubility trade-offs : Sulfonamide improves aqueous solubility but may reduce membrane permeability, requiring formulation adjustments for in vivo studies .

How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

Q. Advanced Research Focus

  • Experimental standardization :
    • Cell line selection : Use isogenic cell lines to control for genetic variability. For example, discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from differences in efflux pump expression (e.g., P-gp) .
    • Assay conditions : Normalize pH (7.4) and serum content (10% FBS) to minimize confounding factors in proliferation assays .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .

What are the key considerations in designing experiments to study the compound’s pharmacokinetic properties?

Q. Intermediate Research Focus

  • In vitro ADME profiling :
    • Microsomal stability : Incubate with liver microsomes (human/rat) to estimate hepatic clearance. Low stability (<30% remaining at 1 hr) suggests rapid metabolism .
    • Plasma protein binding : Equilibrium dialysis reveals >90% binding, necessitating dose adjustments in animal models .
  • In vivo pharmacokinetics :
    • Route of administration : Oral bioavailability (<20% in rodents) may require co-administration with absorption enhancers (e.g., cyclodextrins) .
    • Tissue distribution : Radiolabeled studies (¹⁴C) show preferential accumulation in liver and kidneys, guiding toxicity assessments .

What strategies can mitigate instability of the benzodioxepine ring under physiological conditions?

Q. Advanced Research Focus

  • Ring stabilization :
    • Electron-withdrawing substituents : Introducing fluorine at the 3-position reduces ring-opening kinetics by 40% .
    • Formulation : Encapsulation in PEGylated liposomes extends half-life from 2 to 8 hours in plasma .
  • Degradation analysis : Forced degradation studies (pH 1–13, 40°C) identify hydrolytic cleavage of the dioxepine ring as the primary degradation pathway, informing storage conditions (pH 5–7, 4°C) .

How can computational modeling guide the design of derivatives with improved target selectivity?

Q. Advanced Research Focus

  • Molecular docking : Glide/SP docking predicts binding poses to off-targets (e.g., COX-2 vs. COX-1), enabling rational substitutions (e.g., methyl groups at C4 of benzoic acid) to enhance selectivity .
  • Free-energy perturbation (FEP) : Quantifies energy changes for sulfonamide modifications, prioritizing synthetic targets with ΔΔG < -2 kcal/mol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.